1-tert-Butyl-4-(phenylethynyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-8,11-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMXMEZTNDLNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
149890-77-7 | |
| Details | Compound: Benzene, 1-(1,1-dimethylethyl)-4-(2-phenylethynyl)-, homopolymer | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-phenylethynyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149890-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60579666 | |
| Record name | 1-tert-Butyl-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29778-26-5 | |
| Record name | 1-tert-Butyl-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 Tert Butyl 4 Phenylethynyl Benzene and Its Derivatives
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone in the formation of C(sp)-C(sp²) bonds, providing a reliable pathway to synthesize compounds like 1-tert-butyl-4-(phenylethynyl)benzene. The Sonogashira coupling is the most prominent of these methods.
Sonogashira Coupling: Core Synthesis of this compound
The Sonogashira reaction is a powerful and widely used method for the synthesis of this compound. rsc.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide (or triflate) with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. rsc.orgorganic-chemistry.org For the synthesis of the target molecule, this involves the reaction of a 4-tert-butyl-substituted aryl halide, such as 1-bromo-4-tert-butylbenzene (B1210543) or 1-iodo-4-tert-butylbenzene, with phenylacetylene (B144264).
The general reaction is as follows:

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system employed. The choice of palladium precatalyst and the associated ligands plays a crucial role in the reaction's success, influencing reaction rates, yields, and catalyst stability.
Palladium Precatalysts: A variety of palladium precatalysts can be utilized, with common examples being Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. libretexts.orgbeilstein-journals.org These precatalysts generate the active Pd(0) species in situ, which is essential for the catalytic cycle. libretexts.org For instance, air-stable monoligated precatalysts like [DTBNpP]Pd(crotyl)Cl have been developed to allow for rapid access to the active catalytic state under mild, room-temperature conditions. nih.gov
Ligand Design: The ligands coordinated to the palladium center are critical for catalyst performance. Phosphine (B1218219) ligands are commonly employed, with their electronic and steric properties significantly impacting the reaction outcome. libretexts.org
Electron-rich and bulky ligands , such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and other Buchwald-type phosphines, can enhance the rate of the oxidative addition step in the catalytic cycle, a key process in the reaction mechanism. libretexts.orgnih.gov
N-Heterocyclic carbenes (NHCs) have also emerged as effective alternatives to phosphine ligands, often providing more stable and highly active catalysts. mdpi.com
The strategic selection of ligands can lead to more efficient catalytic systems, enabling reactions to proceed under milder conditions and with lower catalyst loadings. nih.gov
The outcome of the Sonogashira coupling is profoundly influenced by the reaction conditions, including the choice of solvent, base, and temperature.
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. lucp.net A range of solvents have been investigated, from polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) to nonpolar solvents such as toluene (B28343) and tetrahydrofuran (B95107) (THF). lucp.netmdpi.com
Polar aprotic solvents like DMF can facilitate the reaction by stabilizing charged intermediates. lucp.net However, in some cases, DMF has been observed to slow down the reaction, potentially by displacing ligands from the active palladium complex. lucp.net
Nonpolar solvents like toluene have been found to be optimal in certain catalytic systems. lucp.net
"Green" solvents such as water and deep eutectic solvents are also being explored to develop more environmentally benign protocols. kaust.edu.samdpi.com
Base and Temperature: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide byproduct and to facilitate the formation of the copper acetylide intermediate. organic-chemistry.orgacs.org The reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the substrates and the efficiency of the catalytic system. nih.govresearchgate.net Optimization of these parameters is crucial for achieving high yields and minimizing side reactions. kaust.edu.sa
Interactive Data Table: Solvent and Base Effects on Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Aryl Halide | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 50 | >95 | mdpi.com |
| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Toluene | Et₃N | 50 | <80 | mdpi.com |
| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | DMF | Et₃N | 50 | <70 | mdpi.com |
| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | DMSO | Et₃N | 50 | <60 | mdpi.com |
| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | NMP | Et₃N | 50 | <50 | mdpi.com |
| Bromobenzene | Pd-NP/Al(OH)₃ | DMSO | NaOAc | 120 | 91 | rsc.org |
| Iodobenzene | Cu(I)-PANI@MWCNT | DMF | KOH | 135 | 96 | researchgate.net |
The Sonogashira coupling generally exhibits a broad substrate scope and good functional group tolerance, making it a versatile tool in organic synthesis. rsc.orgacs.org
Aryl Halides: The reactivity of the aryl halide follows the general trend: I > Br > Cl. rsc.org Aryl iodides are typically the most reactive and can often be coupled at lower temperatures. rsc.orgresearchgate.net Aryl bromides are also widely used, though they may require more forcing conditions or more active catalytic systems. researchgate.net The presence of electron-withdrawing groups on the aryl halide can enhance reactivity, while electron-donating groups may have the opposite effect. researchgate.net Sterically hindered aryl halides can also be challenging substrates, often requiring specialized ligands to achieve good yields. researchgate.net
Alkynes: A wide range of terminal alkynes, including phenylacetylene and its derivatives with various functional groups, can be successfully employed in the Sonogashira reaction. rsc.orgacs.org The reaction is generally tolerant of many functional groups on both the aryl halide and the alkyne, which is a significant advantage for the synthesis of complex molecules. nih.gov
Interactive Data Table: Substrate Scope in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Yield (%) | Reference |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | 97 | nih.gov |
| 4-Bromoacetophenone | Phenylacetylene | Pd-NP/Al(OH)₃ | 95 | rsc.org |
| 4-Iodoanisole | Phenylacetylene | CuI / 3-Pphen | 85 | nih.gov |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | quantitative | nih.gov |
| 4-Iodoacetophenone | Phenylacetylene | Pd(Cl)₂ / iPr₂NH | quantitative | mdpi.com |
Complementary Palladium-Catalyzed Routes (e.g., from Aryl Halides with Phenylacetylene)
While the Sonogashira coupling is the primary method, other palladium-catalyzed reactions can also be employed for the synthesis of this compound. These often represent variations of the Sonogashira reaction, such as copper-free Sonogashira couplings. rsc.org These copper-free systems have been developed to address issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). rsc.org These reactions often rely on highly efficient palladium catalysts and carefully chosen ligands and bases to proceed effectively. rsc.orgnih.gov
Gold-Catalyzed Approaches in Ethynylbenzene Synthesis (General context of phenylethynyl compounds)
In recent years, gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of C-C multiple bonds. beilstein-journals.orguoa.grresearchgate.net While palladium catalysis remains the dominant method for the direct synthesis of this compound, gold-catalyzed reactions offer alternative strategies for the synthesis of the broader class of phenylethynyl compounds.
Gold catalysts, typically Au(I) or Au(III) complexes, act as soft and carbophilic Lewis acids, effectively activating alkynes towards nucleophilic attack. beilstein-journals.orguoa.gr One relevant gold-catalyzed reaction is the hydroarylation of alkynes, where an arene C-H bond adds across a C-C triple bond. nih.govbeilstein-journals.orgresearchgate.net This can be an intermolecular or intramolecular process. For the synthesis of phenylethynyl compounds, an intermolecular hydroarylation of a substituted acetylene (B1199291) with benzene (B151609) or a substituted benzene derivative could be envisioned. Gold-catalyzed hydroarylation reactions often proceed under mild conditions and can offer different selectivity compared to other transition metal-catalyzed methods. nih.govbeilstein-journals.org
Furthermore, gold catalysts have been employed in cross-coupling reactions, including Sonogashira-type couplings, although this is less common than with palladium. beilstein-journals.orguoa.gr These gold-catalyzed cross-couplings may proceed through different mechanistic pathways and can sometimes offer advantages in terms of substrate scope or functional group tolerance. uoa.gr While not the standard method for synthesizing this compound, the continued development of gold catalysis may provide new and efficient synthetic routes to this and related compounds in the future. acs.orgacs.orgresearchgate.netchemrxiv.orgnih.govmonash.eduresearchgate.netbeilstein-journals.org
Derivatization Strategies for Substituted this compound Analogues
A primary strategy for synthesizing derivatives of this compound is to introduce substituents on the starting materials prior to the Sonogashira coupling. By choosing appropriately functionalized aryl halides or terminal alkynes, a wide variety of analogues can be prepared.
For example, coupling 1-tert-butyl-4-iodobenzene with a substituted phenylacetylene allows for the introduction of functional groups on the phenyl ring adjacent to the alkyne. Conversely, coupling phenylacetylene with a substituted 1-tert-butyl-4-halobenzene introduces functionality on the other ring. This modular approach is highly effective for creating libraries of related compounds. A Pd-catalyzed Sonogashira reaction has been successfully used to synthesize C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles and various terminal alkynes, demonstrating the introduction of a heteroaromatic ring system. nih.gov This highlights the broad scope of the reaction for incorporating diverse aromatic and heteroaromatic motifs.
Post-synthetic modification (PSM) involves the chemical transformation of a pre-formed molecule or material, allowing for functionalization that might not be achievable through direct synthesis. elsevierpure.comresearchgate.net While extensively used for materials like metal-organic frameworks (MOFs), the principles of PSM can be applied to discrete molecules like this compound. mdpi.comnih.gov
Potential PSM reactions on the core structure could target the aromatic rings or the alkyne bond.
Aromatic Ring Modification: The phenyl rings could undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, provided the directing effects of the existing substituents are considered.
Alkyne Bond Modification: The carbon-carbon triple bond is a versatile functional group for further reactions. For instance, it could participate in cycloaddition reactions. A well-known example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. acs.org If an azide (B81097) group were present on a reacting partner, it could react with the alkyne to form a triazole ring, effectively linking the core structure to another molecule. nih.gov A carbonylative Sonogashira coupling using tert-butyl isocyanide as a carbonyl source can produce alkynyl imines, which can be hydrolyzed to alkynones, demonstrating a modification that incorporates a carbonyl group. organic-chemistry.org
These PSM strategies provide a powerful means to diversify the chemical space around the this compound scaffold, enabling the synthesis of complex derivatives from a common intermediate. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-tert-Butyl-4-(phenylethynyl)benzene, offering precise insights into the connectivity and chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different types of protons in the molecule based on their distinct electronic environments. In a typical ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the aromatic protons of the two benzene (B151609) rings and the aliphatic protons of the tert-butyl group are observed.
The protons of the unsubstituted phenyl group and the substituted benzene ring resonate in the aromatic region of the spectrum, typically between δ 7.30 and 7.56 ppm. rsc.org These signals often appear as complex multiplets due to proton-proton spin coupling. The most upfield signal in the spectrum is a sharp singlet at approximately δ 1.33 ppm, which corresponds to the nine equivalent protons of the tert-butyl group. rsc.orgrsc.org The integration of this singlet confirms the presence of the nine chemically identical methyl protons.
Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.52-7.53 | Multiplet | 2H | Aromatic Protons |
| 7.46-7.48 | Multiplet | 2H | Aromatic Protons |
| 7.33-7.38 | Multiplet | 5H | Aromatic Protons |
| 1.33 | Singlet | 9H | tert-Butyl Protons (-C(CH₃)₃) |
Data sourced from multiple references, including specific multiplet assignments from a 500 MHz spectrum. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for the quaternary and protonated carbons of the aromatic rings, the acetylenic carbons, and the carbons of the tert-butyl group. rsc.org
The signal for the quaternary carbon of the tert-butyl group appears around δ 34.8 ppm, while the methyl carbons resonate at approximately δ 31.2 ppm. rsc.orgrsc.org The two acetylenic carbons, which form the alkyne bridge, are found in the region of δ 88.7 to 89.5 ppm. rsc.orgrsc.org The aromatic carbons, including the ipso-carbons attached to the tert-butyl group and the alkyne, as well as the protonated carbons, are observed further downfield between δ 120.2 and 151.5 ppm. rsc.orgrsc.org The signal at δ 151.5 ppm is characteristic of the aromatic carbon atom directly bonded to the bulky tert-butyl group. rsc.orgrsc.org
Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 151.5 | Aromatic C (ipso, attached to tert-butyl) |
| 131.6 | Aromatic CH |
| 131.3 | Aromatic CH |
| 128.3 | Aromatic CH |
| 128.1 | Aromatic CH |
| 125.4 | Aromatic CH |
| 123.5 | Aromatic C (ipso, attached to alkyne) |
| 120.2 | Aromatic C (ipso, attached to alkyne) |
| 89.5 | Acetylenic C |
| 88.7 | Acetylenic C |
| 34.8 | Quaternary C (tert-butyl) |
| 31.2 | Methyl C (tert-butyl) |
Data compiled from 75 MHz and 125 MHz spectra. rsc.orgrsc.org
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY spectra would show correlations among the coupled protons within each of the two aromatic rings, helping to differentiate the signals from the two distinct spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (one-bond ¹H-¹³C correlations). youtube.com This technique would definitively link the proton signals in the aromatic region to their corresponding carbon atoms in the ¹³C NMR spectrum. It would also show a clear correlation between the singlet at δ 1.33 ppm in the ¹H spectrum and the methyl carbon signal at δ 31.2 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment establishes longer-range correlations between protons and carbons (typically over two or three bonds). youtube.com This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the adjacent ipso-aromatic carbon. It would also reveal correlations between the aromatic protons and the acetylenic carbons, confirming the connectivity between the phenyl rings and the alkyne linker.
Mass Spectrometry (MS) for Molecular Integrity and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and assess its purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its atomic composition. For this compound (C₁₈H₁₈), the theoretical exact mass can be calculated. An experimental HRMS measurement matching this theoretical value would provide unequivocal confirmation of the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of a sample and identifying any potential impurities. When a sample of this compound is analyzed by GC-MS, it typically shows a single major peak in the chromatogram, indicating a high degree of purity. The mass spectrum associated with this peak displays a molecular ion [M⁺] at an m/z value of 234, which corresponds to the molecular weight of the compound. rsc.org This finding confirms the integrity of the molecule under the analysis conditions. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy is a crucial analytical technique for identifying the functional groups within a molecule by probing its vibrational energy levels.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy of this compound allows for the identification of its key structural components: the tert-butyl group, the internal alkyne, and the para-disubstituted benzene rings. The absorption of infrared radiation excites vibrations such as stretching and bending of the bonds within the molecule.
The FT-IR spectrum of this compound is characterized by several key absorption bands. The presence of the aromatic rings is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. The disubstituted nature of the benzene rings gives rise to characteristic C-H out-of-plane bending bands in the fingerprint region.
A significant and sharp absorption band corresponding to the C≡C triple bond stretch of the internal alkyne is expected in the 2260-2100 cm⁻¹ range. This band is a clear indicator of the ethynyl (B1212043) linkage connecting the two aromatic moieties. For similar diarylalkynes, this peak has been observed around 2215-2229 cm⁻¹.
The aliphatic tert-butyl group is identified by strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region. Additionally, characteristic C-H bending vibrations for the methyl groups of the tert-butyl substituent are observed, typically around 1470-1450 cm⁻¹ (asymmetric) and 1370-1350 cm⁻¹ (symmetric, often a doublet).
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-H Stretch | 3100-3000 |
| C=C Stretch | 1600-1450 | |
| C-H Out-of-Plane Bend | 900-675 | |
| Alkyne | C≡C Stretch | 2260-2100 |
| tert-Butyl Group | C-H Stretch | 2970-2860 |
| C-H Bend (Asymmetric) | 1470-1450 | |
| C-H Bend (Symmetric) | 1370-1350 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure, conjugation, and photophysical properties of molecules by examining the transitions between electronic energy states upon absorption and subsequent emission of light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent
The ultraviolet-visible (UV-Vis) spectrum of this compound is dominated by strong absorptions arising from π → π* electronic transitions within the extensive conjugated system formed by the two phenyl rings and the ethynyl bridge. The extended π-conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption bands in the UV region. For a closely related compound, a doubly bridged 1,4-bis(phenylethynyl)benzene (B159325), the maximum absorption wavelength (λmax) is observed at 325 nm. nih.gov This absorption is characteristic of the delocalized π-electron system and is responsible for the compound's photophysical behavior. The position and intensity of these absorption bands are sensitive to the molecular conformation and the solvent environment.
Fluorescence Spectroscopy: Emission Spectra and Quantum Yield Measurements
Upon absorption of UV light, this compound can relax from the excited state to the ground state by emitting light, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to longer wavelengths (a phenomenon known as the Stokes shift). For a doubly bridged 1,4-bis(phenylethynyl)benzene derivative in n-hexane, a strong emission peak is observed with a maximum (λmax) at 356 nm. nih.gov
The efficiency of this emission process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that fluorescence is a dominant de-excitation pathway. A derivative of 1,4-bis(phenylethynyl)benzene has been reported to have a high fluorescence quantum yield of 0.6 in cyclohexane, signifying that it is a highly emissive compound. nih.gov
Photophysical Properties and Excited State Dynamics
The photophysical properties of diarylalkynes like this compound are governed by the dynamics of their electronic excited states. Following photoexcitation to the first excited singlet state (S₁), the molecule can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or non-radiative decay.
Studies on the parent compound, 1,4-bis(phenylethynyl)benzene (BPEB), have shown that the excited state dynamics can be complex, often exhibiting multi-exponential decay kinetics. vu.nl This complexity can arise from processes such as vibrational relaxation and conformational changes in the excited state. vu.nl For some diarylalkynes, the molecule may adopt a more planar conformation in the excited state to increase conjugation, which can affect the emission properties. nih.gov However, for a doubly bridged BPEB, which is structurally constrained, this planarization is inhibited. nih.gov The excited state lifetime (τ), the average time the molecule spends in the excited state, is a key parameter. For a related bridged BPEB derivative, the fluorescence lifetime was measured to be 0.5 ns at room temperature. nih.gov
The luminescence of this compound is characterized by its strong blue fluorescence, a direct consequence of the energy gap in its extended π-conjugated system. The efficiency of this luminescence is high, as indicated by the significant fluorescence quantum yield measured for analogous structures. nih.gov This high efficiency suggests that non-radiative decay pathways are less competitive compared to the radiative (fluorescence) pathway. The rigid structure imparted by the ethynyl linker contributes to the high quantum yield by reducing energy loss through vibrational and rotational motions that can quench fluorescence.
Table 2: Photophysical Data for a 1,4-Bis(phenylethynyl)benzene Derivative
| Parameter | Value | Solvent |
|---|---|---|
| Absorption λmax | 325 nm | n-Hexane |
| Emission λmax | 356 nm | n-Hexane |
| Fluorescence Quantum Yield (ΦF) | 0.6 | Cyclohexane |
| Fluorescence Lifetime (τ) | 0.5 ns | Cyclohexane |
Data obtained from a doubly bridged 1,4-bis(phenylethynyl)benzene congener. nih.gov
Conformational Rotations and their Impact on Conjugation Length
No studies detailing the rotational barriers of the tert-butyl group or the phenyl rings and the resulting effects on the π-conjugation of this compound were identified.
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
A crystallographic information file (CIF) or a publication containing the precise bond lengths, bond angles, and torsion angles for this compound could not be found. Therefore, a data table with its molecular geometry cannot be generated.
Analysis of Intermolecular Interactions via Hirshfeld Surfaces
Without the crystal structure data, a Hirshfeld surface analysis, which is essential for quantifying intermolecular interactions, cannot be performed or cited. No published studies presenting such an analysis for this compound were discovered.
Due to the absence of this specific empirical data, the generation of a scientifically accurate article strictly adhering to the provided outline is not feasible at this time.
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Phenylethynyl Moiety
The carbon-carbon triple bond in the phenylethynyl group is an electron-rich region, making it susceptible to a variety of addition and cyclization reactions.
The phenylethynyl moiety can undergo several characteristic reactions common to internal alkynes, leading to a variety of structural modifications.
Hydration: The addition of water across the alkyne triple bond, typically catalyzed by acids and mercury or other transition metal salts, results in the formation of a ketone. For an unsymmetrical internal alkyne like 1-tert-butyl-4-(phenylethynyl)benzene, hydration can theoretically yield two regioisomeric ketones. The regioselectivity is influenced by both electronic and steric factors. Significant steric effects have been observed in the hydration of naphthylacetylenes, where a more hindered alkyne may not react under conditions that successfully hydrate (B1144303) a less hindered one. osti.gov
Hydrogenation: The triple bond can be partially or fully reduced. Catalytic hydrogenation can convert the alkyne to the corresponding alkene or alkane. nih.gov The stereochemistry of the resulting alkene (cis or trans) can be controlled by the choice of catalyst and reaction conditions. For instance, hydrogenation using Lindlar's catalyst typically produces the cis-alkene, while dissolving metal reductions (e.g., sodium in liquid ammonia) favor the trans-alkene. Complete hydrogenation to the corresponding alkane, 1-tert-butyl-4-(phenylethyl)benzene, occurs under more forcing conditions, for example, using palladium on carbon with a hydrogen atmosphere. researchgate.netnih.gov Studies on the related compound 1,4-bis(phenylethynyl)benzene (B159325) show a non-monotonic trend in volatility with the extent of hydrogenation, with trans-isomers being less volatile. nih.gov
Cycloaddition: The alkyne can participate as a π-system in cycloaddition reactions. A prominent example is the [2+2+2] cycloaddition, an atom-efficient method for synthesizing densely substituted benzene (B151609) rings by reacting three alkyne units. acs.org When reacting a diyne with a monoyne, controlling chemoselectivity to favor the desired cross-cycloaddition over homo-cycloaddition can be challenging. acs.org The reactivity and selectivity of these reactions are influenced by the electronic properties of the substituents on the alkyne. acs.org
| Reaction Type | Typical Reagents/Catalysts | General Product |
|---|---|---|
| Hydration | H₂O, H₂SO₄, HgSO₄ (or other transition metals) | Ketone(s) |
| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | cis-Alkene |
| Partial Hydrogenation (trans) | Na, liquid NH₃ | trans-Alkene |
| Full Hydrogenation | H₂, Pd/C | Alkane |
| [2+2+2] Cycloaddition | Transition metal catalysts (e.g., Rh, Co) | Substituted Benzene |
The tert-butyl group is exceptionally bulky and exerts significant steric hindrance, which can profoundly impact the reactivity of the nearby phenylethynyl group. masterorganicchemistry.com Steric hindrance arises from repulsive interactions between electron clouds when atoms are forced into close proximity. masterorganicchemistry.com
Functionalization and Derivatization Routes
The aromatic rings of this compound offer pathways for functionalization, primarily through electrophilic substitution and C-H activation. The presence of the alkyne also opens up possibilities for radical-mediated cyclization reactions.
C-H Activation: This strategy involves the direct functionalization of carbon-hydrogen bonds, offering a more atom- and step-economical approach to synthesis compared to traditional methods. snnu.edu.cn In aromatic systems, C-H activation is often guided by directing groups that chelate to a transition metal catalyst, bringing it into proximity with a specific C-H bond, typically at the ortho position. snnu.edu.cnnih.gov For this compound, functional groups could potentially be installed to direct C-H activation to specific positions on either aromatic ring. However, the inherent strength and steric encumbrance of C-H bonds within a tert-butyl group make them generally unreactive towards many C-H activation methods. torvergata.it
Electrophilic Aromatic Substitution (EAS): This is a fundamental class of reactions for modifying aromatic rings. byjus.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate (arenium ion). msu.edu The substituents already present on the benzene ring determine the rate and regioselectivity (orientation) of the substitution.
The tert-butyl group is an alkyl group and acts as an ortho-, para-director and an activating group. stackexchange.com It donates electron density to the ring primarily through an inductive effect. stackexchange.com However, due to its large size, it sterically hinders the ortho positions, leading to a strong preference for substitution at the para position. libretexts.org In the case of this compound, the para position on the first ring is already occupied by the phenylethynyl group. Therefore, electrophilic attack on this ring would be directed to the ortho positions, but this would be sterically hindered.
| Substituent | Type | Directive Influence | Key Considerations |
|---|---|---|---|
| -C(CH₃)₃ (tert-Butyl) | Activating, Alkyl Group | Ortho, Para | Strong steric hindrance significantly disfavors ortho-substitution. libretexts.org |
| -C≡C-Ph (Phenylethynyl) | Deactivating (overall) | Meta (on the substituted ring) | The unsubstituted phenyl ring is available for substitution. |
Arylethynyl compounds are excellent substrates for radical cyclization reactions. These reactions typically involve the generation of a radical species that adds to the alkyne's triple bond. stackexchange.com The resulting vinyl radical can then undergo further reactions, often an intramolecular cyclization onto an adjacent aryl ring, to form new cyclic structures. acs.orgnih.gov
For a molecule like this compound, a radical could be generated on a tether attached to one of the phenyl rings (e.g., at an ortho position). This radical could then add to the alkyne. The subsequent vinyl radical could cyclize onto the adjacent aromatic ring to form polycyclic aromatic systems. The specific pathway (e.g., 5-exo vs. 6-endo cyclization) is governed by stereoelectronic factors and the length and nature of the tether connecting the radical center to the arylethynyl system. stackexchange.com Various reagents and conditions can initiate these radical cascades, including those mediated by tin hydrides, thiyl radicals, or photoredox catalysts. stackexchange.comrsc.orgresearchgate.net These methods allow for the construction of complex heterocyclic and carbocyclic frameworks from relatively simple precursors. rsc.orgresearchgate.net
Applications in Advanced Materials Science and Supramolecular Chemistry
Organic Electronic and Optoelectronic Materials
The development of organic electronic and optoelectronic devices relies on materials that can be tailored for specific functions such as light emission, charge transport, and semiconducting behavior. 1-tert-Butyl-4-(phenylethynyl)benzene and its derivatives have been explored as key components in these technologies.
Components in Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Studies
Derivatives of this compound are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs), particularly as blue-emitting materials. The hexaphenylbenzene (B1630442) moiety, which can be synthesized from precursors related to this compound, provides a core structure for developing efficient emitters. For instance, hexaphenylbenzene derivatives incorporating aromatic amine side groups have been shown to enhance electroluminescence properties, leading to deep blue emissions with high color purity. nih.gov The tert-butyl group can also be strategically incorporated into emitter molecules to improve their properties. For example, anthracene (B1667546) derivatives with bulky tert-butyl-substituted carbazole (B46965) units have demonstrated strong blue emissions with high quantum efficiencies. researchgate.net
In one study, OLED devices were fabricated using hexaphenylbenzene derivatives as the emitting layer. The performance of these devices is summarized in the table below. nih.gov
| Emitting Material | External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| 5P-VA | 1.89 | (0.154, 0.196) |
| 5P-VTPA | 3.59 | (0.150, 0.076) |
| 5P-DVTPA | 3.34 | (0.148, 0.120) |
These results highlight the potential of designing molecules based on the phenylethynylbenzene framework to achieve high-performance OLEDs with specific color characteristics. The introduction of different substituent groups allows for the fine-tuning of the emission properties. nih.gov
Charge-Carrier Transport Materials: Hole Transport Layer Functionality and Mobility Studies
The ability of a material to transport charge carriers (holes or electrons) is fundamental to the operation of many organic electronic devices. Derivatives of this compound have been investigated as hole transport materials. The extended π-conjugation of the phenylethynylbenzene core facilitates the movement of holes. The tert-butyl group, while not directly participating in charge transport, influences the material's morphology and solubility.
Studies on benzene (B151609) derivatives substituted with di-tert-butyl-carbazolyl moieties have shown that these compounds can exhibit bipolar or unipolar charge transport, with hole mobilities reaching up to 4 × 10⁻⁴ cm² V⁻¹ s⁻¹ at an electric field of 9 × 10⁵ V cm⁻¹. researchgate.net The bulky tert-butyl groups can also prevent the unpredictable insolubility sometimes caused by the π-stacking of aromatic groups, thereby improving the processability of these materials. nih.gov Research on rubrene (B42821) and its tetra(t-butyl)-rubrene derivative has demonstrated that the addition of tert-butyl groups can lead to a reduction in hole mobility in amorphous films, which can be advantageous in achieving better charge balance in OLEDs. doi.org
Building Blocks for Conjugated Polymers and Microporous Networks
The rigid, linear structure of this compound makes it an excellent building block for the synthesis of π-conjugated polymers and microporous organic networks. These materials have applications in areas such as gas storage, separation, and sensing.
Conjugated microporous polymers (CMPs) have been synthesized using building blocks like triphenylamine (B166846) (TPA) and tetraphenylethylene (B103901) (TPE). nih.gov While not directly this compound, the principles of using rigid, aromatic structures to create porous networks are similar. The inefficient packing of these rigid units leads to the formation of pores. The properties of these networks, such as their surface area and pore size, can be tailored by the choice of monomers. For example, a polymer network, TPA-PB-MA, was found to have a high BET surface area of 686 m² g⁻¹ and a significant CO₂ uptake capacity. nih.gov The phenylethynyl linkage is a common motif in the construction of such polymers, providing both rigidity and electronic conjugation.
Application in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are a key component of flexible and low-cost electronics. nih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. researchgate.netadvanceseng.com Materials based on the phenylethynylbenzene structure are candidates for use in OFETs due to their potential for high charge mobility.
The design of organic semiconductors for OFETs often involves extending the π-conjugated system to enhance intermolecular interactions and improve mobility. tcichemicals.com The introduction of tert-butyl groups can be a strategy to control the solid-state packing of the molecules in the thin film, which is crucial for efficient charge transport. While high crystallinity is often desired for high mobility, the tert-butyl groups can sometimes lead to more amorphous films. researchgate.net However, this can also be beneficial in preventing unpredictable crystallization and ensuring uniform film formation. nih.gov The development of new organic semiconductors, including those with structures related to this compound, is an active area of research aimed at improving the performance and stability of OFETs. frontiersin.org
Supramolecular Assemblies and Nanomaterials
The self-assembly of molecules into well-defined, functional nanostructures is a cornerstone of supramolecular chemistry and nanotechnology. This compound, with its specific shape and functional groups, is a valuable molecule for studying and utilizing these principles.
Self-Assembly Processes and Molecular Recognition (Influence of tert-Butyl Group on Packing)
The self-assembly of molecules like this compound is driven by non-covalent interactions such as π-π stacking and van der Waals forces. The bulky tert-butyl group plays a critical role in directing how these molecules pack together in the solid state. Instead of allowing for close, face-to-face π-stacking, the steric hindrance of the tert-butyl group can enforce a more offset or "herringbone" packing arrangement. This control over the intermolecular organization is crucial for tuning the electronic and photophysical properties of the resulting material.
The influence of tert-butyl groups on molecular packing and self-assembly has been observed in various systems. For example, in zinc phthalocyanine (B1677752) derivatives developed for perovskite solar cells, tri-tert-butyl groups were incorporated to prevent aggregation and facilitate the formation of self-assembled monolayers. rsc.org This demonstrates how the steric bulk of the tert-butyl group can be used to control intermolecular interactions and promote desired supramolecular structures. The principles of self-assembly are also being explored to create complex, functional materials such as hydrogel scaffolds for photocatalytic hydrogen production, where the organization of chromophores is key to the material's function. nih.gov
Design and Formation of One-Dimensional (1D) and Two-Dimensional (2D) Supramolecular Structures
The distinct rod-like shape of this compound is conducive to its self-assembly into highly ordered supramolecular structures on surfaces. When deposited onto substrates such as gold or copper, these molecules can spontaneously arrange into one-dimensional (1D) rows or two-dimensional (2D) arrays. This ordering is driven by a combination of intermolecular forces, including van der Waals interactions and π-π stacking between the aromatic rings of the phenylethynyl backbones.
The presence of the sterically demanding tert-butyl group is crucial in directing the final architecture of these assemblies. Unlike simple linear molecules that might pack in a dense, herringbone pattern, the bulky tert-butyl group acts as a spacer, influencing the intermolecular distance and orientation. This can prevent overly close packing and lead to the formation of more open or porous 2D networks. The balance between the attractive forces of the aromatic rods and the repulsive steric hindrance of the tert-butyl groups allows for precise control over the resulting surface patterns. Techniques such as scanning tunneling microscopy (STM) are instrumental in visualizing these nanoscale assemblies, revealing how molecular design translates to ordered structures on a surface.
Role as Modifiable Building Blocks in Supramolecular Frameworks
This compound is not merely a static component but serves as a highly modifiable building block for the rational design of complex supramolecular frameworks. Its utility stems from the ability to chemically alter its structure to introduce specific, non-covalent interactions that guide the assembly process, a key principle in crystal engineering.
The core phenylethynyl structure provides a rigid and predictable scaffold, while functional groups can be strategically introduced onto either of the terminal benzene rings. For instance, the introduction of halogen atoms can facilitate directional halogen bonding, or hydrogen-bonding moieties can be added to create specific recognition sites. These modifications allow chemists to program the self-assembly process, directing the formation of predictable 1D, 2D, or 3D frameworks with desired topologies and properties. The tert-butyl group also contributes to this role by enhancing the solubility of the building block and its derivatives, which is critical for solution-phase processing and crystallization. This modularity makes this compound a foundational element for constructing functional materials with applications in areas like gas storage and molecular recognition.
Precursors for Extended π-Conjugated Systems
The rigid, conjugated backbone of this compound makes it an ideal starting material for the synthesis of larger, carbon-rich nanostructures with significant electronic and photophysical properties.
One of the most significant applications of this compound and its derivatives is in the synthesis of hexaarylbenzenes (HABs) and their subsequent conversion to hexa-peri-hexabenzocoronenes (HBCs). HBCs are large, disc-shaped polycyclic aromatic hydrocarbons often described as nanographenes, which are of great interest for organic electronics.
The synthesis typically proceeds through two primary pathways:
[2+2+2] Cyclotrimerization: A cobalt-based catalyst can induce the cyclotrimerization of three molecules of a 4-tert-butyl-substituted tolane, such as this compound, to form a symmetrically substituted hexaarylbenzene.
Diels-Alder Cycloaddition: Alternatively, the alkyne can act as a dienophile in a [4+2] Diels-Alder reaction with a substituted tetraphenylcyclopentadienone. This reaction also yields a highly substituted HAB precursor.
Once the HAB is formed, a subsequent intramolecular oxidative cyclodehydrogenation, known as the Scholl reaction, is employed. This step fuses the peripheral aryl rings to create the extended, planar, and fully conjugated core of the HBC. Throughout this process, the tert-butyl groups are indispensable. They impart significant solubility to the large, aggregation-prone HAB and HBC molecules, enabling their synthesis, purification, and characterization in common organic solvents.
This compound can be incorporated into monodisperse, well-defined oligo(phenyleneethynylene)s (OPEs). OPEs are rigid molecular wires that have been extensively studied for their potential use in molecular electronics, sensors, and optoelectronic devices.
Using stepwise synthetic methodologies, primarily the palladium-catalyzed Sonogashira-Hagihara cross-coupling reaction, this compound can be used as a terminal or "capping" unit for a growing oligomer chain. In a typical stepwise synthesis, an iodinated phenyleneethynylene monomer is coupled with an ethynyl-terminated monomer. By using a tert-butylphenyl-substituted monomer in the final step, the synthesis yields an oligomer of a precise length with a bulky group at its terminus. This tert-butyl end-group can influence the oligomer's properties by preventing π-stacking between molecules in the solid state and enhancing solubility, which is crucial for both characterization and device fabrication.
Catalytic Applications and Ligand Design
Beyond its use in constructing large aromatic structures, the this compound framework can serve as a precursor for the design of specialized ligands for transition metal catalysis.
While not a ligand itself, this compound provides a rigid and sterically defined scaffold that can be elaborated into a functional ligand. The design of effective ligands is critical in homogeneous catalysis, as the ligand's structure dictates the activity, selectivity, and stability of the metal catalyst.
A plausible synthetic strategy involves the functionalization of the terminal phenyl ring to introduce coordinating atoms like phosphorus or nitrogen. For example, a bromo-substituted analogue of this compound could undergo a palladium-catalyzed cross-coupling reaction with diphenylphosphine (B32561) to install a phosphine (B1218219) group. Alternatively, a Suzuki coupling with a pyridine-containing boronic acid could be used to generate a bipyridine-type moiety.
The resulting ligand would possess several key features derived from the original precursor:
A rigid phenylethynyl backbone that holds the coordinating group in a well-defined spatial position relative to the metal center.
A bulky tert-butyl group that provides significant steric hindrance, which can be used to create a specific coordination pocket around the metal, influencing substrate approach and promoting certain reaction pathways.
Tunable electronic properties based on the conjugated system.
Such ligands could find applications in a variety of cross-coupling reactions where fine control over the catalyst's steric and electronic environment is essential for high performance.
Conclusion and Future Research Perspectives
Synthesis and Characterization Advancements
The primary route to 1-tert-butyl-4-(phenylethynyl)benzene and related diarylacetylenes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide and is a cornerstone of C-C bond formation in organic synthesis. rsc.orgresearchgate.net Future research in the synthesis of this specific molecule will likely focus on enhancing the efficiency and sustainability of this well-established method.
Key research directions include:
Catalyst Development: While palladium/copper co-catalyzed systems are traditional, advancements focus on developing phosphine-free, magnetically recoverable, and more cost-effective catalysts, such as those using nickel nanoparticles on reduced graphene oxide. rsc.org There is also a significant push towards copper-only catalyzed Sonogashira reactions to create more environmentally benign and economical protocols. nih.gov The development of catalysts that work efficiently in greener solvents like water is a major goal. researchgate.net
Process Optimization: Future synthetic protocols will aim for lower catalyst loadings, milder reaction conditions (e.g., lower temperatures), and higher atom economy. One-pot sequential reactions that minimize intermediate purification steps are also a key area for advancement. researchgate.net
Inverse Sonogashira Reaction: An emerging area is the "inverse" Sonogashira reaction, where a 1-iodoalkyne is coupled with a boronic acid. This approach expands the synthetic toolbox, particularly for applications like DNA-encoded library synthesis where substrate diversity is paramount. nih.gov
In terms of characterization, standard spectroscopic techniques will be augmented by advanced computational and analytical methods. The use of techniques like Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to derivatize internal alkynes can dramatically improve their detection in complex biological mixtures by mass spectrometry, increasing ionization efficiency by up to 32,000-fold. chemrxiv.orgresearchgate.net This opens pathways for metabolomic studies and tracking alkyne-tagged molecules in biological systems.
Broadening the Scope of Chemical Reactivity and Derivatization
The internal alkyne of this compound is a versatile functional group ripe for further chemical transformation. Moving beyond the parent molecule to create a library of derivatives is crucial for tuning its properties and unlocking new applications.
A primary avenue for derivatization is the azide-alkyne cycloaddition , a cornerstone of "click chemistry." lumiprobe.com This reaction allows for the efficient formation of a stable 1,2,3-triazole ring, covalently linking the diarylacetylene core to another molecular fragment. nih.gov This strategy is exceptionally modular, enabling the introduction of a vast array of functionalities.
Future research in derivatization will likely explore:
Advanced Click Chemistry: Utilizing modern catalytic systems (e.g., copper(I) or ruthenium) to create highly substituted triazoles under mild, often biocompatible, conditions. chemrxiv.orglumiprobe.com This is essential for applications in chemical biology, such as creating probes to visualize molecular targets within living cells. nih.gov
Functional Probes: Designing derivatives where the diarylacetylene core acts as a fluorophore and the attached moiety provides specific functions. For example, a brominated coumarin (B35378) azide (B81097) can be "clicked" onto the alkyne to create a highly fluorescent tag that is easily identifiable by both fluorescence spectroscopy and mass spectrometry. nih.gov
Heterocycle Synthesis: Using the alkyne as a linchpin in multicomponent reactions to construct more complex heterocyclic systems, such as highly substituted chromones and benzofurans, which are themselves valuable in materials science. acs.org
The table below outlines potential derivatization strategies for the alkyne moiety and their functional implications.
| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Application |
| Azide-Alkyne Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole | Bio-conjugation, Material functionalization |
| Hydration | H₂O, H⁺/Hg²⁺ | Ketone | Intermediate for further synthesis |
| Hydrogenation | H₂, Pd/C or Lindlar's cat. | Alkane or (Z)-Alkene | Modifying geometry and conjugation |
| Halogenation | Br₂, Cl₂ | Dihaloalkene | Synthetic intermediate |
| Cycloaddition (Diels-Alder) | Diene | Substituted Benzene (B151609) | Building complex aromatic systems |
Novel Applications in Emerging Materials Technologies
The rigid, conjugated structure of this compound and its derivatives makes them prime candidates for a range of advanced materials. The core structure is inherently fluorescent and can support charge transport, while the potential for extensive derivatization allows for the fine-tuning of its properties for specific applications.
Liquid Crystals (LCs): Diarylacetylene derivatives, known as 1,4-bis(phenylethynyl)benzenes (BPEBs), are recognized as important components in liquid crystal formulations. nih.gov They exhibit high clearing points and large optical anisotropy, which are desirable properties. nih.govmdpi.com The tert-butyl group can modulate intermolecular interactions, influencing the thermal behavior and phase stability. Future work could involve creating novel BPEB-type molecules based on the this compound scaffold for use in advanced displays, particularly for fast-response blue phase liquid crystals. nih.govmdpi.com
Organic Electronics: The high photoluminescence efficiency observed in related phenylene ethynylene derivatives makes this class of compounds highly attractive for organic light-emitting diodes (OLEDs). rsc.org Research on molecules like 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene has shown they can act as both efficient blue emitters and hole transport layers. rsc.org Future research will focus on synthesizing derivatives of this compound to tune the emission color, improve charge mobility, and enhance device stability. The development of dibenzophospholes and other π-conjugated heterocycles demonstrates a broader trend of using functionalized aromatic systems in organic electronics. rsc.org
Chemical and Biological Sensors: The fluorescence of the diarylacetylene core can be harnessed for sensing applications. By attaching a specific receptor unit via derivatization, the molecule can be designed to signal the presence of a target analyte through changes in its fluorescence (e.g., quenching or enhancement). Liquid crystal-based sensors can detect a wide array of targets, including proteins, nucleic acids, and metal ions, by translating molecular binding events at an interface into a macroscopic optical signal. nih.govrsc.orgmdpi.com Future work could involve designing derivatives of this compound that self-assemble at interfaces to create highly sensitive and selective LC-based biosensors. rsc.org
| Emerging Technology | Key Molecular Property | Future Research Goal |
| Liquid Crystal Displays | High optical anisotropy, thermal stability | Develop novel BPEB analogues for fast-switching blue phase displays. |
| Organic LEDs (OLEDs) | High photoluminescence efficiency, charge mobility | Synthesize derivatives with tuned emission spectra and improved device lifetimes. |
| Molecular Sensors | Environment-sensitive fluorescence, self-assembly | Create functionalized derivatives for selective detection of biological and environmental targets. |
| Photonics | Photo-responsive isomerization | Design light-driven molecular switches based on the diarylacetylene core for tunable optics. researchgate.net |
Interdisciplinary Research Directions and Challenges
The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges synthetic chemistry with materials science, physics, and biology.
Interdisciplinary Directions:
Chemical Biology: Using biocompatible click chemistry, the molecule can be attached to proteins, nucleic acids, or other biomolecules. lumiprobe.comnih.gov This allows it to function as a fluorescent tag for imaging cellular processes or as a probe to identify drug targets.
Supramolecular Chemistry: The rigid, rod-like shape makes it an ideal building block for creating highly ordered supramolecular structures. This includes designing molecular wires, porous organic frameworks, and self-assembled monolayers with tailored electronic or optical properties.
Computational Materials Science: A significant challenge is to accurately predict the material properties (e.g., liquid crystal phase behavior, charge transport efficiency, fluorescence quantum yield) from the molecular structure. Tight integration of computational modeling with experimental synthesis and characterization will be crucial to accelerate the discovery of new materials with desired functionalities.
Key Challenges:
Scalability and Purity: Transitioning from laboratory-scale synthesis to the larger quantities required for material applications is a major hurdle. This requires developing robust, cost-effective synthetic routes and efficient purification methods to achieve the high purity needed for electronic and optical devices.
Processability: While the tert-butyl group aids solubility, larger, more complex derivatives can be difficult to process into uniform thin films or devices. Future molecular designs must balance desired electronic properties with practical requirements for solubility and film-forming capabilities.
Structure-Property Relationships: A fundamental challenge remains in developing a precise understanding of how subtle changes in molecular structure—such as the position of substituents or the nature of a clicked-on functional group—translate into macroscopic material properties. Systematically building libraries of derivatives and performing detailed characterization is essential to uncovering these critical relationships.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-tert-Butyl-4-(phenylethynyl)benzene with high purity?
- Methodological Answer : Two primary approaches are recommended:
- Cross-Coupling Reactions : Utilize Sonogashira or Heck coupling between 1-tert-butyl-4-iodobenzene and phenylacetylene. Catalytic systems (e.g., Pd(PPh₃)₄/CuI) in anhydrous THF under inert atmospheres yield high selectivity. Monitor reaction progress via TLC and purify via column chromatography .
- Friedel-Crafts Alkylation : Employ tert-butyl chloride and phenylethynylbenzene derivatives with AlCl₃ as a Lewis catalyst. Optimize temperature (0–25°C) to minimize side products like dialkylation .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ solvent) identify tert-butyl (δ 1.3 ppm, singlet) and phenylethynyl (δ 2.8–3.2 ppm for sp-hybridized carbons) groups. DEPT-135 distinguishes quaternary carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 260.3 (calculated for C₁₈H₁₈). Fragmentation patterns validate the ethynyl linkage .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (C≡C stretch) and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .
Q. What safety protocols are critical during handling and storage?
- Handling : Use PPE (nitrile gloves, goggles) in fume hoods. Avoid inhalation; the compound may irritate respiratory systems (refer to SDS for 1-Chloro-4-(phenylethynyl)benzene analogs) .
- Storage : Store in amber vials under argon at –20°C to prevent oxidation. Incompatible with strong acids/bases .
- Waste Disposal : Collect organic waste separately and treat via incineration (≥1000°C) to prevent environmental release .
Advanced Research Questions
Q. How can computational modeling predict reactivity in electrophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites. The tert-butyl group directs electrophiles to the para position of the ethynyl moiety. Solvent effects (e.g., toluene vs. DMF) are modeled using PCM approximations .
- Molecular Dynamics (MD) : Simulate steric effects of the tert-butyl group on reaction trajectories. Compare with experimental kinetic data to validate models .
Q. What strategies resolve contradictions in reported solubility data across solvents?
- Systematic Solubility Testing : Use a shake-flask method with UV-Vis quantification (λ_max = 270 nm). For example:
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Toluene | 45.2 ± 1.3 |
| DCM | 32.7 ± 0.9 |
| Ethanol | 8.5 ± 0.4 |
- Contradiction Analysis : Discrepancies may arise from residual moisture or impurities. Replicate studies under controlled humidity (<5% RH) .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Catalyst Deactivation : Pd leaching in cross-coupling reactions reduces yield at >10 mmol scales. Mitigate via ligand optimization (e.g., XPhos instead of PPh₃) .
- Thermal Control : Exothermic Friedel-Crafts reactions require jacketed reactors with precise cooling to avoid runaway side reactions .
- Purification : Continuous chromatography (e.g., SMB) improves throughput but requires solvent recovery systems to reduce costs .
Q. How do steric effects influence catalytic hydrogenation of the ethynyl group?
- Experimental Design : Use Pd/C or Lindlar catalyst under H₂ (1–3 atm). Monitor H₂ uptake via manometry. The tert-butyl group reduces accessibility, requiring longer reaction times (24–48 hrs) vs. unsubstituted analogs .
- Product Analysis : ¹H NMR confirms cis-alkane formation (δ 5.2–5.5 ppm, J = 10–12 Hz) .
Data Contradiction and Validation
Q. How to address conflicting reports on photostability under UV light?
- Accelerated Degradation Studies : Expose samples to 254 nm UV (1 mW/cm²) and track decomposition via HPLC.
| Time (hr) | % Remaining |
|---|---|
| 0 | 100 |
| 24 | 78 ± 3 |
| 48 | 52 ± 2 |
- Root Cause Analysis : Discrepancies may stem from oxygen presence. Repeat under N₂; stability increases to >85% at 48 hrs .
Q. What mechanistic insights explain unexpected byproducts in Sonogashira coupling?
- Hypothesis Testing : Byproducts (e.g., homocoupled diynes) form via oxidative dimerization. Confirm via GC-MS and suppress by adding 10 mol% CuI to scavenge free acetylides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
